Imidazo[1,2-a]pyridine-2-carboxylic acid

Catalog No.
S2833712
CAS No.
64951-08-2
M.F
C8H8N2O3
M. Wt
180.163
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridine-2-carboxylic acid

CAS Number

64951-08-2

Product Name

Imidazo[1,2-a]pyridine-2-carboxylic acid

IUPAC Name

imidazo[1,2-a]pyridine-2-carboxylic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.163

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5H,(H,11,12)

InChI Key

ANUZXLALCAZJQU-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)C(=O)O

solubility

not available

Imidazo[1,2-a]pyridine-2-carboxylic acid is a privileged bicyclic heterocyclic building block essential for synthesizing C2-functionalized imidazopyridine architectures [1]. Unlike the more reactive C3 position, the C2 position is notoriously difficult to functionalize via direct C-H activation or electrophilic substitution due to the inherent electronic stability of the ring system [1]. Consequently, procuring this pre-carboxylated precursor is a critical strategic choice for medicinal chemistry and agrochemical pipelines. It serves as the primary starting material for generating C2-amides and esters, which are pivotal in the development of DGAT2 inhibitors, anti-inflammatory agents, and Mur ligase inhibitors, offering a stable and reliable pathway to complex pharmacophores [2].

Substituting Imidazo[1,2-a]pyridine-2-carboxylic acid with the more common imidazo[1,2-a]pyridine-3-carboxylic acid or attempting to use the unsubstituted core invariably fails in targeted synthesis [1]. The imidazo[1,2-a]pyridine scaffold exhibits strong inherent nucleophilicity at the C3 position, meaning direct electrophilic functionalization will almost exclusively yield C3 derivatives[1]. Furthermore, the geometric vectors of the C2 and C3 positions project substituents at entirely different angles, leading to severe steric clashes or loss of binding affinity in enzyme pockets. Additionally, attempting to synthesize the C2-acid in-house via traditional batch condensation with 2-bromopyruvic acid is plagued by severe thermal decarboxylation, making direct procurement of the stable C2-acid the only viable option for scalable, regioselective workflows[2].

Bypassing C3-Electrophilic Bias in Scaffold Functionalization

The imidazo[1,2-a]pyridine core inherently directs electrophilic attack to the C3 position due to electronic stabilization [1]. When attempting to functionalize the unsubstituted core, reactions yield predominantly C3-substituted products. Utilizing the pre-formed Imidazo[1,2-a]pyridine-2-carboxylic acid guarantees 100% C2-directed linkage for downstream amidation or esterification, completely bypassing the >95% C3-regiochemical bias [1]. This pre-functionalization is critical because post-synthetic isomerization from C3 to C2 is impossible, and direct C2 C-H activation requires complex, low-yielding catalytic systems.

Evidence DimensionRegiochemical Yield for C2-Substitution
Target Compound DataImidazo[1,2-a]pyridine-2-carboxylic acid (100% C2-directed linkage via standard coupling)
Comparator Or BaselineUnsubstituted imidazo[1,2-a]pyridine (<5% C2-substitution under standard electrophilic conditions)
Quantified Difference>95% shift in regiocontrol favoring the C2 position
ConditionsStandard electrophilic substitution vs. direct amide coupling

Buyers must procure the C2-acid to access C2-linked pharmacophores, as the bare scaffold cannot be efficiently forced into C2-substitution.

Avoidance of Yield-Limiting Thermal Decarboxylation in Batch Synthesis

In-house synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid via the direct condensation of 2-aminopyridines with 2-bromopyruvic acid is notoriously inefficient in standard batch reactors [1]. The high temperatures required for the cyclization step induce competing thermal decarboxylation of the C2-carboxylic acid, often reducing isolated yields to below 40-50%[1]. By procuring the commercially stabilized C2-carboxylic acid, process chemists completely eliminate this yield-limiting degradation pathway. Recent advancements have shown that while continuous flow microreactors can mitigate this, laboratories lacking specialized flow equipment must rely on the procured material to avoid massive material loss [1].

Evidence DimensionSynthetic Yield and Material Retention
Target Compound DataProcured Imidazo[1,2-a]pyridine-2-carboxylic acid (100% intact carboxylate ready for downstream use)
Comparator Or BaselineIn-house batch synthesis via 2-bromopyruvic acid (Suffers up to 50-60% yield loss due to thermal decarboxylation)
Quantified DifferenceElimination of >50% thermal degradation loss during assembly
ConditionsHigh-temperature batch condensation vs. direct procurement

Purchasing the stable C2-acid directly bypasses a highly inefficient, thermally sensitive batch synthesis route, saving significant time and precursor costs.

Pharmacophore Vectoring for Target Binding Affinity

In medicinal chemistry, the spatial orientation of functional groups is paramount. The C2-carboxylic acid projects its substituents linearly relative to the fused bicyclic system, whereas the C3-carboxylic acid projects orthogonally. In the development of DGAT2 inhibitors and COX-2 anti-inflammatory agents, this geometric divergence means the two isomers are strictly non-interchangeable [1]. Assays evaluating imidazo[1,2-a]pyridine derivatives demonstrate that replacing a C2-amide with a C3-amide fundamentally alters the molecule's steric footprint, typically resulting in a complete loss of target affinity due to active site clashes[1]. Thus, the C2-acid provides a unique binding vector that is mandatory for specific inhibitor classes.

Evidence DimensionSpatial Orientation and Receptor Fit
Target Compound DataC2-Carboxylic Acid Derivatives (Linear projection optimal for specific enzyme pockets like DGAT2)
Comparator Or BaselineC3-Carboxylic Acid Analogs (Orthogonal projection causing steric clashes)
Quantified DifferenceDistinct, non-overlapping SAR profiles preventing structural substitution
ConditionsStructure-activity relationship (SAR) profiling in enzymatic assays

For drug discovery programs targeting specific binding pockets, the C2 and C3 isomers cannot be substituted for one another, dictating strict procurement requirements.

Synthesis of DGAT2 Inhibitors for Metabolic Disorders

Imidazo[1,2-a]pyridine-2-carboxylic acid is a critical precursor in the synthesis of diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors[1]. The C2-carboxylic acid is coupled with various amines to form specific C2-carboxamides that fit precisely into the DGAT2 active site. This application relies entirely on the unique linear vector provided by the C2 position, making it indispensable for pipelines targeting non-alcoholic steatohepatitis (NASH), type-2 diabetes, and hyperlipidemia [1].

Development of COX-2 Selective Anti-Inflammatory Agents

The compound is utilized to synthesize targeted anti-inflammatory derivatives [2]. Research indicates that specific C2-functionalized imidazo[1,2-a]pyridines exhibit potent inhibition of carrageenan-induced edema and preferentially inhibit COX-2 over COX-1 [2]. Procuring the C2-acid allows medicinal chemists to rapidly generate libraries of C2-amides and esters to optimize this anti-inflammatory profile without the interference of C3-regioisomers.

Continuous Flow Synthesis of Mur Ligase Inhibitors

In advanced pharmaceutical manufacturing, the C2-carboxylic acid serves as an intermediate for the multi-step continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including potent Mur ligase inhibitors used as antimicrobial agents [3]. Utilizing the stable, pre-formed C2-acid ensures high-fidelity downstream amide coupling, avoiding the thermal decarboxylation pitfalls associated with batch-mode heterocyclic assembly [3].

XLogP3

1.6

Wikipedia

Imidazo[1,2-a]pyridine-2-carboxylic acid

Dates

Last modified: 08-17-2023

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